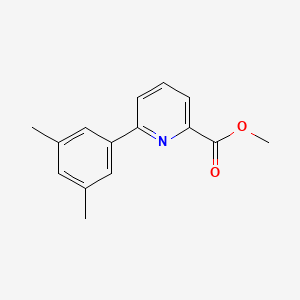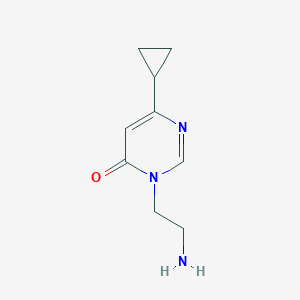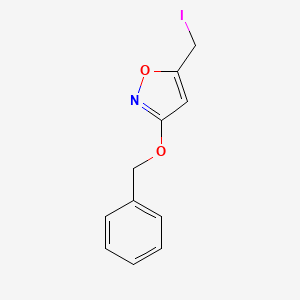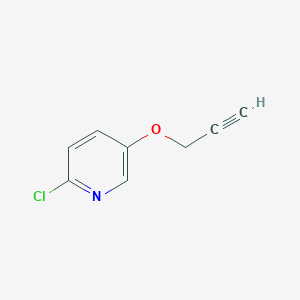
6-(3,5-dimetilfenil)piridina-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate” is a pyridine carboxylic acid ester. It has a CAS Number of 1393442-25-5 and a molecular weight of 241.29 . The IUPAC name for this compound is methyl 6-(3,5-dimethylphenyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate” is C15H15NO2 . The InChI code for this compound is 1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate” has a molecular weight of 241.29 .Mecanismo De Acción
The exact mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has been shown to interact with the mu-opioid receptor, which is involved in the regulation of pain perception. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, it has been shown to possess antioxidant effects, which may be beneficial in the prevention of oxidative stress-related diseases. It has also been shown to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, it also has some limitations. For example, its solubility in water is relatively low, which may limit its use in certain experimental settings. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate. One area of interest is the development of more potent and selective analogs of the compound, which may exhibit improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate and its potential applications in the treatment of various diseases. Finally, studies investigating the safety and toxicity of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate are needed to fully evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is a synthetic compound with a range of potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and antioxidant properties, and has shown promise as a potential treatment for a number of diseases. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos que Contienen Imidazol
“6-(3,5-dimetilfenil)piridina-2-carboxilato de metilo” podría utilizarse potencialmente en la síntesis de compuestos que contienen imidazol . El imidazol es una unidad heterocíclica de cinco miembros que posee una amplia gama de propiedades químicas y biológicas. Se ha convertido en un sintón importante en el desarrollo de nuevos fármacos .
Desarrollo de Agentes Antiinflamatorios
El compuesto podría utilizarse en la síntesis de nuevas moléculas como posibles agentes antiinflamatorios . Esto se basa en la actividad antiinflamatoria reportada de moléculas estructuralmente relacionadas .
Potencial Antioxidante
Algunos compuestos similares a “this compound” han mostrado un buen potencial de eliminación de radicales libres, lo que indica una posible actividad antioxidante .
Síntesis Química
“this compound” podría utilizarse como material de partida o intermedio en diversas síntesis químicas .
Investigación en Ciencia de Materiales
Debido a su estructura única, “this compound” podría utilizarse en la investigación en ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades únicas .
Cromatografía
“this compound” podría utilizarse potencialmente en cromatografía, una técnica de laboratorio para la separación de mezclas .
Propiedades
IUPAC Name |
methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZSEVBQICUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)

![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)

![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)


![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)




